Structural Differentiation: 2-Allyl Ring Substitution vs. Ester-Allyl in Allyl Nicotinate
Methyl 2-allylnicotinate (C₁₀H₁₁NO₂, MW 177.20 g/mol) bears the allyl group at the pyridine C2 position, whereas allyl nicotinate (C₉H₉NO₂, MW 163.17 g/mol) bears it on the ester oxygen . This positional isomerism results in a molecular weight difference of 14.03 g/mol, a molecular formula difference of CH₂, and distinct hydrogen-bonding capacity: methyl 2-allylnicotinate retains a free ester carbonyl ortho to the ring nitrogen (capable of intramolecular interactions), while allyl nicotinate presents the ester as a side chain with different conformational freedom [1]. The C2 allyl group on the pyridine ring can participate in electrophilic addition, cross-coupling, and cycloaddition reactions at a position conjugated to the ring π-system, whereas the ester-linked allyl group of allyl nicotinate is electronically isolated from the ring .
| Evidence Dimension | Molecular structure and substitution pattern |
|---|---|
| Target Compound Data | Methyl 2-allylnicotinate: C₁₀H₁₁NO₂, MW 177.20, allyl at pyridine C2, methyl ester at C3 |
| Comparator Or Baseline | Allyl nicotinate: C₉H₉NO₂, MW 163.17, allyl on ester oxygen, free carboxylic acid position |
| Quantified Difference | ΔMW = 14.03 g/mol; ΔFormula = CH₂; allyl positional isomerism (ring-C vs. ester-O) |
| Conditions | Structural comparison based on CAS registry and IUPAC nomenclature records |
Why This Matters
For procurement decisions, this positional isomerism determines whether the allyl group is available for ring-directed synthetic transformations or merely functions as an ester prodrug moiety, directing entirely different downstream chemistry and biological screening outcomes.
- [1] NCBI PubChem. MLS001029903: Depositor-Supplied Synonyms include methyl 2-prop-2-enylpyridine-3-carboxylate. SID 26659339. View Source
